molecular formula C7H11NO B120416 Quinuclidin-3-on CAS No. 3731-38-2

Quinuclidin-3-on

Katalognummer B120416
CAS-Nummer: 3731-38-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinuclidin-3-one, also known as 3-quinuclidinone, is an organic compound with the chemical formula C9H7NO. It is a white crystalline solid that is used in many scientific applications, including organic synthesis, research, and drug development. It is an important building block for many compounds and can be used to create a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Wirkstoffe

Quinuclidin-3-on dient als Grundstruktur für die Entwicklung neuer antibakterieller Wirkstoffe. Forscher haben Verbindungen synthetisiert, die auf dem heterocyclischen Quinuclidinium-Kern und der Oximgruppe basieren und eine starke Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien gezeigt haben. Diese Verbindungen haben vielversprechende Ergebnisse gezeigt, wobei die minimalen Hemmkonzentrationen (MHK) im Bereich von 0,25 bis 256,00 μg/mL liegen, was ihr Potenzial als Breitbandantibiotika unterstreicht .

Synthese von zeolithischen Materialien

In der Materialwissenschaft wurde this compound bei der Synthese von zeolithischen Materialien eingesetzt. Es wurde mit anderen Verbindungen kombiniert, um Ferrierit-Schichten aus alkali-freien Gelen in einem Fluoridmedium zu erzeugen. Die Synthesetemperatur war entscheidend und führte zu unterschiedlichen zeolithischen Phasen, wobei this compound als Strukturleitmittel fungierte.

Analyse der Molekülstruktur

Die Molekülstruktur von this compound wurde mit Gasphasen-Elektronenbeugung, Röntgenbeugung und quantenchemischen Berechnungen eingehend untersucht. Diese Studien sind entscheidend für das Verständnis der strukturellen Eigenschaften der Verbindung und ihrer Derivate.

Chemische Reaktionen und Synthese

Derivate von this compound waren Gegenstand verschiedener chemischer Reaktionen. Sie wurden bei der Synthese neuer Verbindungen eingesetzt, darunter Verfahren zur Synthese des bicyclischen Systems und zur Einführung von Substituenten in den vorgebildeten Ring. Diese Reaktionen sind bedeutsam für die Erweiterung der Anwendungen von this compound in der organischen Chemie.

Spektroskopische Analyse

Die physikalischen und chemischen Eigenschaften von this compound-Derivaten wurden mit spektroskopischen Methoden analysiert. Studien wie Photoelektronenspektren haben leichte Verdrehungen in den Käfigen diastereomerer Quinuclidin-Derivate und den Einfluss von Substituenten auf die freien Elektronenpaare am Stickstoff aufgezeigt.

Synthese von Heterocyclen und Nukleosiden

This compound ist ein vielseitiges Zwischenprodukt für die Synthese einer breiten Palette von Heterocyclen und Nukleosiden. Seine Anwendung bei der Synthese von kondensierten und spirocyclischen Quinuclidin-Derivaten sowie seinen C-Nukleosiden wurde hervorgehoben, was seine Nützlichkeit in der medizinischen Chemie unterstreicht.

Safety and Hazards

Quinuclidin-3-one may form combustible dust concentrations in air . It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Wirkmechanismus

Target of Action

Quinuclidin-3-one, also known as 3-Quinuclidinone, is a bicyclic organic compound It has been used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific derivative or pharmaceutical in which it is used .

Mode of Action

It’s known that the carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .

Biochemical Pathways

It’s known that it’s a precursor to quinuclidine . This suggests that it may be involved in biochemical pathways related to the synthesis and function of quinuclidine and its derivatives.

Pharmacokinetics

It’s known that it has been used in the synthesis of various pharmaceuticals , suggesting that its pharmacokinetic properties may vary depending on the specific derivative or pharmaceutical in which it is used.

Result of Action

It’s known that it’s a precursor to quinuclidine , suggesting that its effects may be related to the functions of quinuclidine and its derivatives.

Action Environment

It’s known that it’s used in the synthesis of various pharmaceuticals , suggesting that its action, efficacy, and stability may be influenced by factors such as the specific synthesis methods used and the conditions under which it is stored and administered.

Biochemische Analyse

Biochemical Properties

Quinuclidin-3-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to bind to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism . A novel nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase, 3-quinuclidinone reductase, was isolated from Rhodotorula rubra JCM3782. This enzyme catalyzes the asymmetric reduction of 3-quinuclidinone to ®-3-quinuclidinol .

Molecular Mechanism

The molecular mechanism of Quinuclidin-3-one involves its interaction with enzymes and other biomolecules. For example, it has been shown to undergo an asymmetric reduction catalyzed by the enzyme 3-quinuclidinone reductase . This enzyme, which is NADPH-dependent, converts 3-quinuclidinone into ®-3-quinuclidinol . The crystal structure of this enzyme has been reported, providing insights into the molecular interactions involved .

Metabolic Pathways

It has been suggested that Quinuclidin-3-one has biochemical properties similar to those of the natural substrate, dinucleotide phosphate, group p2 , indicating that it may participate in similar metabolic processes.

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063151
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3731-38-2
Record name 3-Quinuclidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3731-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Azabicyclo[2.2.2]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinuclidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VF4G5PTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 g (0.62 mol) of quinuclidin-3-one hydrochloride are suspended in 2 l of methanol. At 0° C., a solution of 33.4 g (0.62 mol) of sodium methoxide in 250 ml of methanol is slowly added dropwise. The mixture is stirred at room temperature for 16 h. The resulting precipitate is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is partitioned between chloroform and water and extracted with chloroform. The combined organic phases are dried over sodium sulfate and concentrated in vacuo. 58.8 g (75.9% of theory) of the title compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

300 g (1.856 mol) of 3-quinuclidinone hydrochloride (Fluka) was added at 40° C. to a solution of 300 g (7.50 mol) of sodium hydroxide in 1 liter of water and the solution formed was cooled to 20° C. It was then extracted three times with 400 ml of ethyl acetate and the combined organic extracts were dried over magnesium sulfate. After evaporation, 220g (95 percent) of 3-quinuclidinone was obtained in the form of a light beige solid. Other data concerning the product was: ##EQU1##
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Q & A

Q1: What is the molecular formula and weight of 3-quinuclidinone?

A1: The molecular formula of 3-quinuclidinone is C7H11NO, and its molecular weight is 125.17 g/mol. []

Q2: What spectroscopic data is available for 3-quinuclidinone?

A2: Researchers have utilized various spectroscopic techniques to characterize 3-quinuclidinone and its derivatives. These include:* NMR spectroscopy: Both 1H NMR and 13C NMR have been extensively used to determine the structure and stereochemistry of 3-quinuclidinone derivatives. [, , , , , , ] * IR spectroscopy: IR spectroscopy has been used to identify functional groups and analyze the structure of 3-quinuclidinone and its derivatives. [, , ]* Mass Spectrometry: Mass spectrometry, particularly electron impact ionization mass spectrometry, has been employed to determine the molecular weight and fragmentation pattern of 3-quinuclidinone and related compounds. []

Q3: How is 3-quinuclidinone utilized in asymmetric synthesis?

A3: 3-Quinuclidinone serves as a crucial starting material for synthesizing enantiopure 3-quinuclidinol, a key chiral building block in various pharmaceuticals, especially antimuscarinic agents. [, , , , ]

Q4: What are the key enzymes involved in the biocatalytic reduction of 3-quinuclidinone?

A4: Several enzymes, primarily belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the stereospecific reduction of 3-quinuclidinone to (R)-3-quinuclidinol. These include:* 3-Quinuclidinone reductase (QR): Isolated from various bacterial sources, QR exhibits high stereoselectivity and efficiency in producing (R)-3-quinuclidinol. [, , , , , , , ]* Borneol dehydrogenase (BDH): This enzyme, typically involved in camphor biosynthesis and borneol degradation, can also utilize 3-quinuclidinone as a substrate. [] * Tropinone Reductases: While primarily involved in tropane alkaloid biosynthesis, these enzymes have shown activity towards 3-quinuclidinone. []

Q5: How does the choice of catalyst influence the stereoselectivity of 3-quinuclidinone reduction?

A5: Both biocatalysts (enzymes) and chemocatalysts (transition metal complexes) demonstrate varying degrees of stereoselectivity in reducing 3-quinuclidinone. * Biocatalysts: Enzymes like QRs generally exhibit high stereoselectivity, yielding predominantly (R)-3-quinuclidinol. [, ]* Chemocatalysts: Ruthenium-based catalysts with chiral ligands, such as XylSkewphos/PICA−Ruthenium(II) complex and BINAP/IPHAN-Ru(II) complex, have shown promising results in achieving high enantiomeric excesses of (R)-3-quinuclidinol. [, ]

Q6: What factors affect the efficiency of 3-quinuclidinone bioreduction?

A6: Several factors influence the efficiency of biocatalytic 3-quinuclidinone reduction:* Enzyme source and expression system: Different bacterial sources of QR and the chosen expression system (e.g., E. coli) can significantly impact the overall yield. [, ]* Reaction conditions: Optimization of factors like pH, temperature, substrate concentration, and reaction time is crucial for achieving high conversion rates. [, , ]* Cofactor regeneration: Efficient NADH regeneration systems, such as those employing glucose dehydrogenase and 2-propanol, are crucial for maintaining high reaction rates. [, ]* Immobilization: Immobilizing enzymes on suitable supports can enhance stability, reusability, and overall process efficiency. [, ]

Q7: What are some notable reactions of 3-quinuclidinone?

A7: 3-Quinuclidinone participates in various reactions, including:* Nucleophilic addition: The carbonyl group in 3-quinuclidinone can undergo nucleophilic attack, for example, with Grignard reagents or hydride sources, leading to the formation of 3-quinuclidinol derivatives. [, , ]* Reductive amination: 3-Quinuclidinone reacts with amines in the presence of reducing agents to yield substituted 3-aminoquinuclidines. [, ]* Oxime formation: Reactions with hydroxylamine derivatives produce oximes of 3-quinuclidinone, which can be further derivatized to form oxime ethers. [, ]* Dieckmann condensation: This reaction can be employed in the synthesis of 3-quinuclidinone from appropriately substituted piperidine derivatives. [, ]* Wittig reaction: This reaction can be used to introduce a carbon chain at the 3-position of 3-quinuclidinone. []* Cyclocondensation: Reactions with certain difunctionalized reagents can lead to the formation of fused heterocyclic systems incorporating the quinuclidine framework. []

Q8: How does 3-quinuclidinone participate in domino reactions?

A8: 3-Quinuclidinone derivatives, particularly N-tosylhydrazones, can participate in domino reactions with boronic acids. These reactions involve a series of transformations, including carboborylation, 1,3-borotropic rearrangement, and bora-aza-ene cyclization, leading to the formation of complex polycyclic structures, including 3-quinuclidinones and spirocycles. []

Q9: How do substituents on the quinuclidine ring affect biological activity?

A9: Research on 3-quinuclidine derivatives, specifically 2- and 3-substituted quinuclidines, highlights the impact of substituents on their cardiac electrophysiological activity. 3-[(Substituted phenyl)alkyl]quinuclidines exhibited selective increase in action potential duration, indicating class III activity. In contrast, 2-substituted quinuclidines showed both class I and III activity, with some derivatives demonstrating both increased action potential duration and decreased conduction velocity. These findings suggest that appropriate substitution on the phenyl ring of 2-substituted quinuclidines is crucial for achieving significant class III electrophysiological activity. []

Q10: How does the configuration of benzhydryl substituents affect the activity of quinuclidine derivatives?

A10: Studies on 2-(4-chlorobenzhydryl)-3-quinuclidinol isomers revealed that the configuration of the benzhydryl group significantly influences their central nervous system (CNS) stimulant properties. Only the beta-cis and beta-trans isomers exhibited CNS stimulant activity, with the beta-cis isomer showing closer qualitative and quantitative similarities to methylphenidate (Ritalin) compared to d-amphetamine. These findings suggest that specific benzhydryl configurations are crucial for the CNS stimulant effects of these quinuclidine derivatives. []

Q11: What are the potential applications of 3-quinuclidinone derivatives in medicinal chemistry?

A11: 3-Quinuclidinone serves as a versatile building block in synthesizing a variety of bioactive compounds, particularly pharmaceuticals. Its derivatives have shown potential in developing:* Antimuscarinic agents: (R)-3-Quinuclidinol, derived from 3-quinuclidinone, is a crucial chiral building block for synthesizing various antimuscarinic drugs. [, , , , ]* CNS stimulants: Certain 2-benzhydryl-3-quinuclidine derivatives have demonstrated CNS stimulant properties, suggesting potential applications in treating conditions like ADHD. [, ] * Diuretics: cis-3-Amino-2-benzhydrylquinuclidine exhibited significant diuretic activity in animal models. [, ]* 5-HT3 serotonin receptor antagonists: (R)- and (S)-3-aminoquinuclidine, synthesized from 3-quinuclidinone, serve as crucial intermediates in preparing chiral 5-HT3 serotonin receptor antagonists. []* Anti-cancer agents: PRIMA-1, a compound containing a 3-quinuclidinone moiety, has shown potential in reactivating mutant p53 and inhibiting its amyloid aggregation in cancer cells, suggesting a possible therapeutic strategy for cancer treatment. []

Q12: What are the future directions for research on 3-quinuclidinone?

A12: Future research on 3-quinuclidinone and its derivatives could focus on:* Developing more efficient and sustainable catalytic processes: This includes exploring new enzymes and optimizing existing biocatalytic systems for enhanced activity, stability, and reusability. [, , , ]* Expanding the scope of chemical transformations: Investigating new reactions and methodologies utilizing 3-quinuclidinone as a building block for synthesizing novel and diverse molecular scaffolds. []* Further exploring the structure-activity relationships: Understanding the influence of different substituents and stereochemistry on biological activity can aid in designing more potent and selective drug candidates. [, ]* Investigating the therapeutic potential of promising derivatives: This includes conducting in-depth preclinical and clinical studies on compounds like PRIMA-1 and other 3-quinuclidinone derivatives with potential applications in treating cancer, CNS disorders, and other diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.